molecular formula C8H17ClN2O B6185456 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride CAS No. 2624140-16-3

6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride

Cat. No.: B6185456
CAS No.: 2624140-16-3
M. Wt: 192.7
InChI Key:
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Description

6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is a piperidine derivative, which is a class of compounds known for their diverse pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride typically involves the reaction of piperidin-2-one with 1-aminopropan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure similar to 6-(1-aminopropan-2-yl)piperidin-2-one hydrochloride but lacks the aminopropyl group.

    Piperidin-2-one: Similar to the compound but without the aminopropyl substitution.

    1-aminopropan-2-yl chloride: A precursor in the synthesis of the compound.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of specialized pharmaceuticals and in research applications .

Properties

CAS No.

2624140-16-3

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

95

Origin of Product

United States

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